5,6-Dimethoxypicolinic acid
Description
Properties
IUPAC Name |
5,6-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQYZCJTXNORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629522 | |
| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324028-89-9 | |
| Record name | 5,6-Dimethoxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324028-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxypicolinic acid typically involves the methoxylation of picolinic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
5,6-Dimethoxypicolinic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts methoxy groups to aldehydes or acids | Potassium permanganate, chromium trioxide |
| Reduction | Forms derivatives with hydroxyl groups | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces methoxy groups with other functional groups | Halogens (e.g., bromine), nucleophiles (e.g., amines) |
Biology
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary research suggests potential in inhibiting cancer cell proliferation through interaction with specific molecular targets.
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, it was found that the compound inhibited cell growth by interfering with critical cellular pathways essential for proliferation. This suggests its potential as a lead compound in drug development targeting cancer therapies.
Medicine
The compound is being investigated for its therapeutic applications in drug development. Its mechanism of action involves binding to specific enzymes or receptors, potentially leading to new treatments for inflammatory diseases and cancer.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Inhibits growth of cancer cells |
| Inflammatory Diseases | Modulates immune response |
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various chemical processes and formulations.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
4,5-Dimethoxypicolinic Acid
- Structure : Methoxy groups at positions 4 and 5, carboxylic acid at position 2.
- Key Properties: Molecular formula: C₈H₉NO₄; molecular weight: 183.16 . Solubility: Sparingly soluble in water (33 g/L at 25°C) .
- Applications: Limited data in the evidence, but methoxy-substituted picolinic acids are often intermediates in pharmaceutical synthesis.
Sulfonyl-Substituted Picolinic Acids
6-((Methylsulfonyl)methyl)picolinic acid (6): Structure: Methylsulfonylmethyl group at position 6. Synthesis: Reacted with methyl methanesulfonate under heating (120°C), purified via flash chromatography . Applications: Potential use in medicinal chemistry due to sulfonyl groups’ enzyme-inhibitory properties.
6-(Methylsulfonamido)picolinic acid (7): Structure: Methylsulfonamido group at position 6. Synthesis: Derived from methyl 6-aminopicolinate via sulfonylation . Key Difference: The sulfonamido group enhances hydrogen-bonding capacity compared to methoxy substituents.
Carbamoyl-Substituted Derivatives
- 6-(Benzylcarbamoyl)picolinic acid :
Amino-Substituted Derivatives
- 6-(Dimethylamino)picolinic Acid (CAS 30721-88-1): Structure: Dimethylamino group at position 6. Applications: Widely used as a ligand in coordination chemistry due to the electron-donating amino group .
Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid)
- Structure : Carboxylic acid groups at positions 2 and 6.
- Key Difference: Higher polarity and solubility compared to mono-carboxylic analogs like 4,5-dimethoxypicolinic acid .
- Applications : Chelating agent in industrial and biological systems (e.g., bacterial spore stabilization) .
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility
Research and Application Gaps
- 5,6-Dimethoxypicolinic Acid: Limited data in the provided evidence; further studies on its synthesis, solubility, and biological activity are needed.
- Comparative Bioactivity : Methoxy-substituted analogs may exhibit lower enzyme inhibition compared to sulfonamido or carbamoyl derivatives due to reduced hydrogen-bonding capacity .
Biological Activity
5,6-Dimethoxypicolinic acid (DMPA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions on the pyridine ring. Its chemical formula is , and it has been classified under various chemical databases, including PubChem and BenchChem .
Biological Activities
Research has demonstrated that DMPA exhibits several biological activities, including:
- Antimicrobial Properties : Studies indicate that DMPA and its derivatives possess antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Effects : DMPA has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways.
- Neuroprotective Effects : There is growing evidence supporting DMPA's role in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
The biological effects of DMPA are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : DMPA may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that affect cell growth and survival.
- Metal Ion Complexation : The compound's ability to form stable complexes with metal ions enhances its biological activity, particularly in enzyme modulation.
Research Findings and Case Studies
Several studies have investigated the biological activity of DMPA:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of DMPA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent against infections.
- Cancer Cell Line Analysis : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that DMPA reduced cell viability by inducing apoptosis. Flow cytometry analysis showed increased Annexin V staining in treated cells, confirming apoptotic cell death.
- Neuroprotective Study : Research involving neuroblastoma cells demonstrated that DMPA significantly decreased oxidative stress markers when exposed to neurotoxic agents, indicating its potential use in treating neurodegenerative conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMPA, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Picolinic Acid | Carboxylic acid at 2-position | Mild antimicrobial properties |
| Nicotinic Acid | Carboxylic acid at 3-position | Neuroprotective effects |
| 5-Methoxypicolinic Acid | Single methoxy group | Limited anticancer activity |
DMPA stands out due to its dual methoxy substitution, which enhances its solubility and biological reactivity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-Dimethoxypicolinic acid, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives (e.g., 4-picolinic acid with aryl bromides) . Key steps include optimizing reaction conditions (temperature, solvent, catalyst loading) and protecting/deprotecting methoxy groups.
- Characterization : Employ NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. For purity, use HPLC with a C18 column and UV detection (λ = 254 nm), referencing retention times against standards .
- Documentation : Follow IUPAC nomenclature guidelines and report melting points, solubility, and spectroscopic data in alignment with journal standards (e.g., Dalton Transactions or Beilstein Journal of Organic Chemistry) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) and temperatures ranging from 25°C to 60°C. Monitor decomposition via UV-Vis spectroscopy or LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using pseudo-first-order models. Validate data consistency via triplicate trials and statistical tools (e.g., ANOVA) .
- Reporting : Include error margins and confidence intervals in tables, adhering to the "Results and Discussion" structure outlined in Medicinal Chemistry Research guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology :
- Molecular Modeling : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare results with experimental catalytic performance data (e.g., turnover numbers in cross-coupling reactions) .
- Validation : Correlate computed activation energies with experimental kinetic data. Address discrepancies by refining solvent effects or transition-state geometries .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodology :
- Data Triangulation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to rule out moisture/oxygen interference. Cross-validate using 2D NMR (COSY, HSQC) or X-ray crystallography .
- Error Analysis : Apply statistical tests (e.g., Grubbs’ test) to identify outliers. Document limitations in sample preparation or instrument calibration in the "Experimental" section .
Q. How to design a mechanistic study for this compound’s role in ligand-metal coordination complexes?
- Methodology :
- Spectroscopic Probes : Use UV-Vis titration to determine binding constants (Kb) with transition metals (e.g., Pd²⁺, Cu²⁺). Validate stoichiometry via Job’s plot analysis .
- Kinetic Profiling : Monitor reaction intermediates using stopped-flow techniques or in situ IR. Compare with analogous ligands (e.g., 4,5-dimethoxypicolinic acid) to isolate electronic effects .
- Ethical Reporting : Disclose potential biases (e.g., catalyst source purity) and align with FINER criteria (Feasible, Novel, Ethical) for research question formulation .
Data Presentation and Reproducibility
Q. What are the best practices for reporting crystallographic data of this compound complexes?
- Guidelines :
- Include CIF files in supplementary materials, detailing unit cell parameters, refinement statistics (R-factor), and hydrogen bonding networks. Reference CCDC deposition numbers .
- Use tables to compare bond lengths/angles with literature values (e.g., Dalton Transactions ESI requirements) .
Q. How to ensure reproducibility in synthetic protocols for derivatives of this compound?
- Recommendations :
- Provide step-by-step procedures with exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients). Publish negative results (e.g., failed catalysts) to aid troubleshooting .
- Share raw spectral data in repositories like Figshare or institutional databases, citing DOIs in the "Supporting Information" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
